molecular formula C21H25N B3344304 1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine CAS No. 65405-58-5

1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine

Cat. No.: B3344304
CAS No.: 65405-58-5
M. Wt: 291.4 g/mol
InChI Key: OTCJDTFYONDHFM-UHFFFAOYSA-N
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Description

1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both ethenyl and dimethylmethanamine groups attached to a benzene ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry, materials science, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine typically involves multi-step organic reactions. One common method is the Witting-Horner reaction, which is used to introduce the ethenyl groups onto the benzene ring. This reaction involves the use of phosphonium ylides and aldehydes under basic conditions to form the desired ethenyl-substituted benzene derivatives .

Another approach is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. This method is particularly useful for introducing the ethenyl groups in a regioselective manner .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The ethenyl groups can participate in π-π interactions with aromatic residues in proteins, while the dimethylmethanamine moiety can form hydrogen bonds and electrostatic interactions with polar functional groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(ethenyl)benzene: Similar structure but with ethenyl groups at the 1,4-positions.

    1,2-bis(ethynyl)benzene: Contains ethynyl groups instead of ethenyl groups.

    1-(2-ethenylphenyl)-N,N-dimethylmethanamine: Lacks the second ethenyl group on the benzene ring.

Uniqueness

1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine is unique due to the presence of both ethenyl and dimethylmethanamine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.C10H10/c1-4-10-7-5-6-8-11(10)9-12(2)3;1-3-9-7-5-6-8-10(9)4-2/h4-8H,1,9H2,2-3H3;3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCJDTFYONDHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984021
Record name 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine--1,2-diethenylbenzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65405-58-5
Record name Benzenemethanamine, ar-ethenyl-N,N-dimethyl-, polymer with diethenylbenzene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine--1,2-diethenylbenzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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